4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by the presence of a pyrazine ring fused to a thiazole ring, which is further connected to a piperazin-2-one moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals and biologically active agents.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets and cause significant changes that lead to their anti-tubercular activity .
Biochemical Pathways
It’s known that similar compounds have significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect the biochemical pathways related to the survival and replication of this bacterium.
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , suggesting they may have good bioavailability and low toxicity.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may have potent anti-tubercular effects.
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
The synthesis of 4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one typically involves multi-step reactions that include the formation of the thiazole ring, followed by the introduction of the pyrazine moiety and the piperazin-2-one group. One common synthetic route involves the reaction of 2-aminopyrazine with α-bromoacetophenone to form the intermediate compound, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the acylation of piperazin-2-one with the thiazole-pyrazine intermediate under appropriate reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyrazine ring can yield dihydropyrazine derivatives .
Scientific Research Applications
4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis . Additionally, this compound is investigated for its anti-cancer properties, as it can induce apoptosis in cancer cells by targeting specific molecular pathways.
In the field of chemical biology, this compound is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain enzymes, making it a valuable tool for biochemical assays.
Comparison with Similar Compounds
4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one can be compared with other similar compounds such as 2-(4-pyridyl)thiazole-4-carboxylic acid and 2-(pyridin-2-yl)pyrimidine derivatives. While these compounds share structural similarities, this compound is unique in its ability to target both bacterial and cancer cells effectively .
Similar compounds include:
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
These compounds are also studied for their biological activities, but this compound stands out due to its broader range of applications and higher efficacy in certain contexts.
Properties
IUPAC Name |
4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c18-10-6-17(4-3-15-10)12(19)9-7-20-11(16-9)8-5-13-1-2-14-8/h1-2,5,7H,3-4,6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWADVGAPTBAMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.